

(Pyridin-3-yloxy)-acetic acid synthesis pathway from 3-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

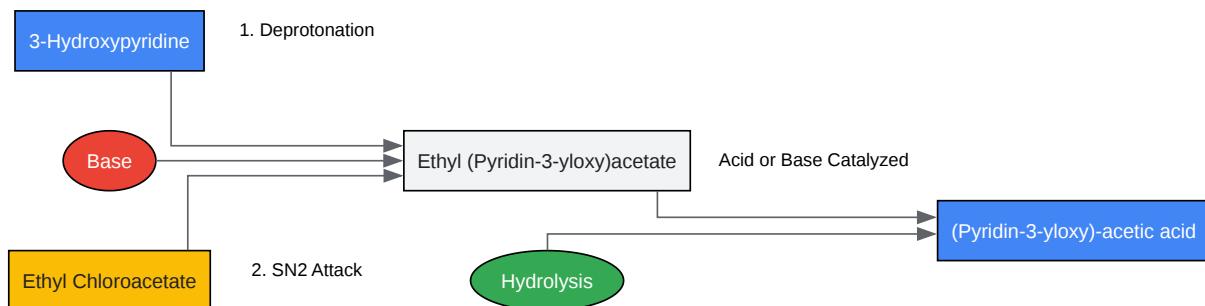
Compound of Interest

Compound Name: (Pyridin-3-yloxy)-acetic acid

Cat. No.: B1306564

[Get Quote](#)

Synthesis of (Pyridin-3-yloxy)-acetic Acid: A Technical Guide


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **(Pyridin-3-yloxy)-acetic acid** from 3-hydroxypyridine. The primary synthesis route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document includes a detailed experimental protocol, tabulated analytical data, and a visual representation of the synthesis pathway.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of **(Pyridin-3-yloxy)-acetic acid** from 3-hydroxypyridine is most commonly achieved through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-hydroxypyridine to form a pyridin-3-olate anion, which then acts as a nucleophile, attacking an haloacetic acid derivative such as ethyl chloroacetate. The subsequent hydrolysis of the resulting ester yields the desired **(Pyridin-3-yloxy)-acetic acid**.

The overall reaction can be summarized as follows:

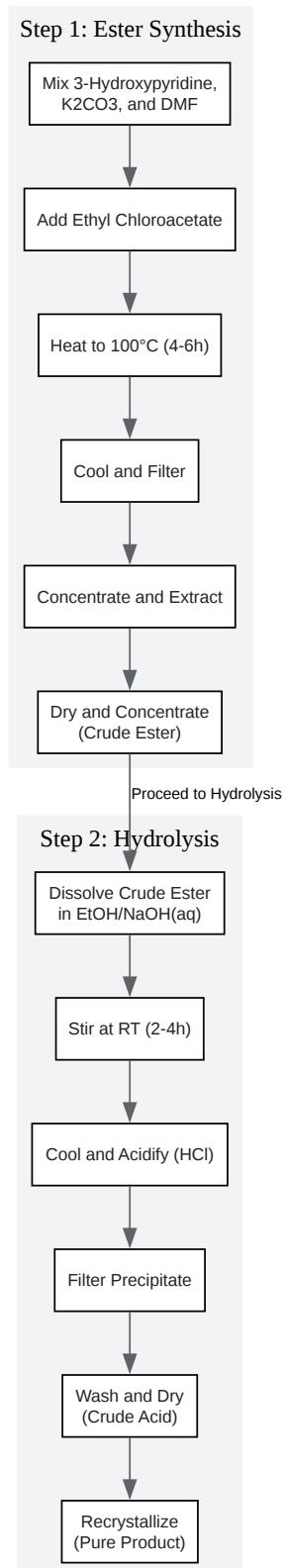
[Click to download full resolution via product page](#)

Figure 1: Williamson Ether Synthesis Pathway

An alternative, though less common, approach involves the reaction of 3-hydroxypyridine with an alkyl propiolate in the presence of a phosphine catalyst. This method proceeds via a nucleophilic addition mechanism.

Experimental Protocol

This protocol is a composite procedure based on analogous Williamson ether syntheses of similar phenolic compounds.


Step 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
- **Deprotonation:** To the stirred solution, add potassium carbonate (1.5 eq) in one portion.
- **Alkylation:** Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.
- **Reaction:** Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl (pyridin-3-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Pyridin-3-yloxy)acetate

- Hydrolysis: Dissolve the crude ethyl (pyridin-3-yloxy)acetate in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.
- Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1 M hydrochloric acid.
- Isolation: The precipitated product, **(Pyridin-3-yloxy)-acetic acid**, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow Diagram

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance
3-Hydroxypyridine	C ₅ H ₅ NO	95.10	Off-white to tan crystalline solid
Ethyl Chloroacetate	C ₄ H ₇ ClO ₂	122.55	Colorless liquid
(Pyridin-3-yloxy)-acetic acid	C ₇ H ₇ NO ₃	153.14	White to off-white solid

Table 2: Analytical Data for **(Pyridin-3-yloxy)-acetic acid**

Analysis	Result
Melting Point	210-212 °C[1]
¹ H NMR	Predicted: Signals for the pyridyl protons, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton.
¹³ C NMR	Predicted: Signals for the pyridyl carbons, the methylene carbon, and the carbonyl carbon.
IR (Infrared)	Predicted: Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C stretching.
Yield	Typically moderate to good, dependent on reaction conditions and purity of starting materials.

Note: Specific, experimentally obtained NMR and IR spectral data were not available in the cited literature. The predicted chemical shifts are based on the analysis of similar structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 86649-57-2 CAS MSDS ((PYRIDIN-3-YLOXY)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [(Pyridin-3-yloxy)-acetic acid synthesis pathway from 3-hydroxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306564#pyridin-3-yloxy-acetic-acid-synthesis-pathway-from-3-hydroxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com